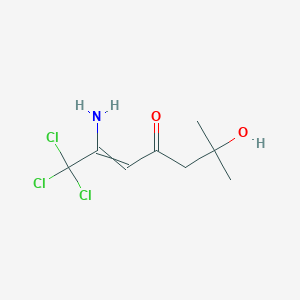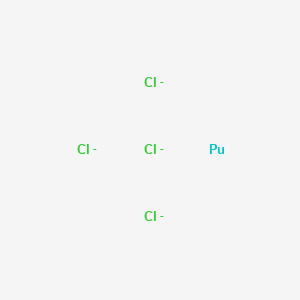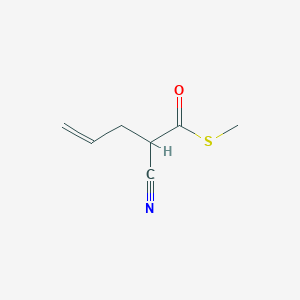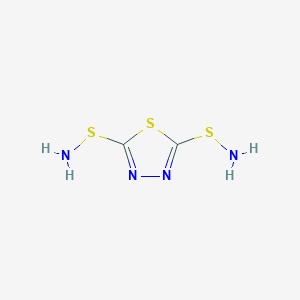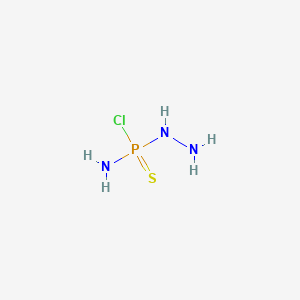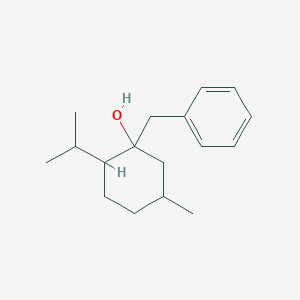
1-Benzyl-5-methyl-2-(propan-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-methyl-2-(propan-2-yl)cyclohexan-1-ol is an organic compound belonging to the class of cyclohexanols. This compound is characterized by a cyclohexane ring substituted with a benzyl group, a methyl group, and an isopropyl group. It is a versatile molecule with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-methyl-2-(propan-2-yl)cyclohexan-1-ol typically involves the hydrogenation of corresponding ketones or aldehydes. One common method is the catalytic hydrogenation of 1-Benzyl-5-methyl-2-(propan-2-yl)cyclohexanone using a palladium or platinum catalyst under high pressure and temperature conditions . Another approach involves the reduction of 1-Benzyl-5-methyl-2-(propan-2-yl)cyclohexanone using sodium borohydride or lithium aluminum hydride in an appropriate solvent .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation processes, where the ketone or aldehyde precursor is passed through a reactor containing a supported metal catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-methyl-2-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl hydrogen is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding hydrocarbons.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
1-Benzyl-5-methyl-2-(propan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methyl-2-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-methyl-5-(propan-2-yl)cyclohexan-1-ol: Another similar compound with slight variations in the substitution pattern.
Uniqueness: 1-Benzyl-5-methyl-2-(propan-2-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
141779-19-3 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-benzyl-5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26O/c1-13(2)16-10-9-14(3)11-17(16,18)12-15-7-5-4-6-8-15/h4-8,13-14,16,18H,9-12H2,1-3H3 |
InChI Key |
FQOHSFIFSFJRHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)(CC2=CC=CC=C2)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



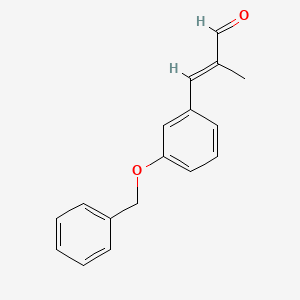
![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/structure/B14284896.png)
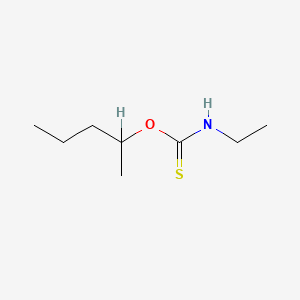
![Ethyl 3-[2-(3-hydroxypropyl)phenyl]propanoate](/img/structure/B14284912.png)
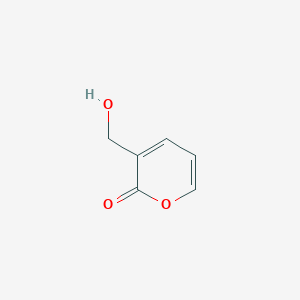

![1,1',1''-Phosphanetriyltris[4-(dimethylamino)pyridin-1-ium] trichloride](/img/structure/B14284916.png)
